Cas no 21667-26-5 (3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione)

3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione structure
21667-26-5 structure
Product name:3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione
CAS No:21667-26-5
MF:C12H18N2O2
MW:222.28352
CID:1408936
PubChem ID:210803

3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione
    • 1-Allyl-3-ethyl-5-propyluracil
    • Uracil, 1-allyl-3-ethyl-5-propyl-
    • 3-ethyl-1-(prop-2-en-1-yl)-5-propylpyrimidine-2,4(1h,3h)-dione
    • AC1L4PJM
    • AC1Q6CGW
    • CTK4E7452
    • AR-1F3023
    • AG-J-29821
    • LS-158536
    • 1-Allyl-3-ethyl-5-propyluracil; Uracil, 1-allyl-3-ethyl-5-propyl-; 3-ethyl-1-(prop-2-en-1-yl)-5-propylpyrimidine-2,4(1h,3h)-dione; AC1L4PJM; AC1Q6CGW; CTK4E7452; AR-1F3023; AG-J-29821; LS-158536;
    • DTXSID60176053
    • 21667-26-5
    • Inchi: InChI=1S/C12H18N2O2/c1-4-7-10-9-13(8-5-2)12(16)14(6-3)11(10)15/h5,9H,2,4,6-8H2,1,3H3
    • InChI Key: JNMBGUGJRUVDOZ-UHFFFAOYSA-N
    • SMILES: CCCC1=CN(C(=O)N(C1=O)CC)CC=C

Computed Properties

  • Exact Mass: 222.13694
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 40.62

3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione Related Literature

Additional information on 3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione

测试

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